8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom. The quinazoline moiety in this compound is known for its diverse biological activities, making it a significant molecule in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 8-(quinazolin-4-yl)-1,3,8-triazaspiro[4Quinazolin-4-one derivatives have been associated with various biological activities . For instance, some quinazolin-4-one derivatives have been found to inhibit Tankyrase (TNKS), an enzyme that plays vital roles in cellular processes and is a suitable target in cancer therapy .
Mode of Action
The exact mode of action of 8-(quinazolin-4-yl)-1,3,8-triazaspiro[4It’s known that alkyl, aryl, heteroaryl, and acyl radicals have been cyclised onto the 2-position of 3h-quinazolin-4-one . The cyclisations take place by aromatic homolytic substitution, retaining the aromaticity of the 3H-quinazolin-4-one ring .
Biochemical Pathways
For instance, some quinazolin-4-one derivatives have been found to inhibit the Wnt β-catenin pathway, which is crucial in cellular processes .
Result of Action
For instance, some quinazolin-4-one derivatives have been found to inhibit the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to interact with tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein substrate . The interaction with tyrosine kinases suggests that this compound may influence cell signaling pathways and cellular communication.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. Additionally, this compound can alter the expression of genes associated with apoptosis, thereby promoting programmed cell death in cancerous cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of tyrosine kinases, which disrupts the phosphorylation of target proteins and interferes with downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, the compound may bind to other biomolecules, such as DNA or RNA, affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth and the reduction of cancer cell proliferation . At higher doses, the compound may cause toxic or adverse effects, including damage to normal tissues and organs . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its overall impact on the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the reaction of 1,1-pentamethylene oxalic acid with urea under controlled conditions. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired spiro compound .
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and cost-effectiveness. The method involves the use of readily available raw materials and simple reaction conditions, making it suitable for large-scale production. The crude product is often purified through recrystallization using ethanol, achieving a yield of 80.1-89.5% .
Chemical Reactions Analysis
Types of Reactions
8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of more saturated spiro compounds.
Scientific Research Applications
8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticonvulsant and antitumor activities.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Buspirone: An azaspiro compound with anxiolytic properties.
Spirotetramat: An insecticide with a spirocyclic structure.
Oxaspirocyclic Compounds: Compounds with similar spirocyclic frameworks.
Uniqueness
8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its unique combination of a quinazoline moiety and a spirocyclic structure. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-quinazolin-4-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-13-15(19-14(22)18-13)5-7-20(8-6-15)12-10-3-1-2-4-11(10)16-9-17-12/h1-4,9H,5-8H2,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPGGZIDIHCOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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